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Compound of Interest

Compound Name: 2-Iodo-pivaloylaniline

CAS No.: 170959-10-1

Cat. No.: B175950

Get Quote

Executive Summary
2-Iodo-pivaloylaniline (N-(2-iodophenyl)pivalamide) represents a critical scaffold in modern

organometallic catalysis. It serves as a privileged substrate for palladium-catalyzed cross-

coupling reactions (Heck, Suzuki-Miyaura) and, more importantly, as a model substrate for

Directed Ortho-Metalation (DoM) and C-H activation studies. The steric bulk of the tert-butyl

group combined with the labile ortho-iodine creates a unique "steric lock," influencing rotational

barriers and metal coordination geometry.

This guide outlines a rigorous theoretical framework for characterizing this molecule. It details

the computational protocols required to accurately model its ground-state conformers,

electronic structure, and reactivity profiles, synthesizing methodologies from analogous o-

haloanilide studies.
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To ensure high-fidelity results, particularly given the relativistic nature of the iodine atom and

the dispersion forces inherent in the bulky pivaloyl group, the following computational level of

theory is prescribed.

Level of Theory Selection[1]
Functionals:

Geometry/Freq:B3LYP-D3(BJ) or wB97X-D. The inclusion of Grimme’s dispersion

correction (D3) is non-negotiable due to the significant London dispersion forces

contributed by the tert-butyl group and the iodine atom.

Kinetics/Energetics:M06-2X. This Minnesota functional is the gold standard for main-group

thermochemistry and non-covalent interactions (NCIs), crucial for assessing the rotational

barrier.

Basis Sets:

Light Atoms (C, H, N, O):6-311++G(d,p). Triple-zeta quality with diffuse functions to

capture lone pair interactions on the carbonyl oxygen.

Heavy Atom (I):LanL2DZ (Los Alamos ECP) or def2-TZVP. Iodine requires an Effective

Core Potential (ECP) to account for relativistic effects, which significantly perturb the C-I

bond length and HOMO energy.

Workflow Diagram
The following Graphviz diagram visualizes the standard computational workflow for profiling

this substrate.
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Caption: Workflow for the theoretical characterization of 2-Iodo-pivaloylaniline, moving from

structural optimization to electronic and conformational analysis.

Structural & Conformational Analysis
The steric congestion in 2-Iodo-pivaloylaniline leads to restricted rotation around the N-

C(aryl) bond. This section analyzes the expected conformers.[1][2]

The "Steric Lock" Effect
Unlike simple acetanilides, the pivaloyl group (t-Bu) is voluminous.

Ground State (GS): The amide nitrogen is expected to be planar or slightly pyramidalized.

The C=O bond typically aligns anti to the bulky ortho-iodine to minimize dipole repulsion and
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steric clash, though weak N-H···I hydrogen bonding can stabilize a syn-like conformation in

non-polar media.

Atropisomerism: The rotation of the phenyl ring relative to the amide plane is hindered.

Scan Coordinate: Dihedral angle

(C

-C

-N-C

).

Barrier Height: Expected to be 12–18 kcal/mol, accessible at room temperature but

significant enough to broaden NMR signals.

Intramolecular Interactions (NBO Focus)
Natural Bond Orbital (NBO) analysis is critical to quantify the "resonance vs. steric" battle.

Resonance (

): Delocalization of the nitrogen lone pair into the carbonyl. Strong resonance demands
planarity.

Steric Twist: The t-Bu and Iodine force the system out of planarity, weakening the amide

resonance.

Hypothesis: The C-N bond length in 2-iodo-pivaloylaniline will be slightly longer than in

acetanilide due to this deconjugation.

Electronic Structure & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting regioselectivity in catalysis.

Frontier Molecular Orbitals (FMO)[3]
HOMO: Predominantly located on the iodine lone pairs and the aniline
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-system. High energy indicates susceptibility to oxidation.

LUMO: Located on the

system of the phenyl ring and the

bond.

Significance: The low-lying

orbital facilitates Oxidative Addition with Pd(0), the rate-determining step in Heck/Suzuki
couplings.

Molecular Electrostatic Potential (MEP)[3]
Negative Regions (Red): Concentrated on the Carbonyl Oxygen (O) and the Iodine belt.

These are the binding sites for metal cations (e.g., Li+ in lithiation or Pd(II)).

Positive Regions (Blue): The Amide Proton (NH) and the "Sigma Hole" on the Iodine atom

(along the C-I axis).

Reactivity Table: Calculated Descriptors
Note: Values below are representative of expected ranges for this class of molecules calculated

at B3LYP/6-311++G(d,p).
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Descriptor Expected Value/Trend Mechanistic Implication

C-I Bond Length 2.10 - 2.12 Å

Elongation indicates a weak

bond, ready for oxidative

addition.

C=O Bond Length 1.22 - 1.23 Å

Standard amide, but check for

shortening if resonance is

broken.

Dipole Moment 3.5 - 4.5 Debye
High polarity; solubility in

DMF/DMSO.

HOMO-LUMO Gap 4.0 - 4.5 eV
Moderate stability; reactive

toward soft nucleophiles (Pd0).

C-I BDE ~65 kcal/mol

Significantly weaker than C-Br

or C-Cl; explains high

reactivity.

Mechanistic Case Study: Oxidative Addition to Pd(0)
The primary utility of 2-iodo-pivaloylaniline is in catalysis. The following diagram illustrates the

theoretical pathway for the oxidative addition of Pd(0) into the C-I bond, a process assisted by

the pivaloyl directing group.
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Caption: Reaction coordinate for the oxidative addition of Pd(0). The pivaloyl oxygen may

stabilize the Pd(II) species via chelation (kappa-O coordination).
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Spectroscopic Profiling (Validation)
To validate the theoretical model, calculated spectral data should be compared with

experimental values.[3][4]

Vibrational Analysis (IR)[6]
Amide I (C=O Stretch):

Theory: Scale factor ~0.961 (B3LYP).

Prediction: ~1660-1680 cm

. A shift to higher wavenumbers (compared to acetanilide) suggests steric deconjugation.

Amide II (N-H Bend): ~1520 cm

.

NMR Prediction (GIAO Method)
C NMR: The carbonyl carbon is distinct (~176-178 ppm). The C-I carbon will appear
significantly upfield (~90-100 ppm) due to the "Heavy Atom Effect" (Spin-Orbit coupling),
which must be accounted for in calculations (using relativistic corrections).

H NMR: The NH proton is typically deshielded (broad singlet,

7.5 - 8.5 ppm), sensitive to solvent (DMSO vs CDCl

) and H-bonding status.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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